molecular formula C10H13ClN2O2 B2699486 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride CAS No. 1445951-25-6

6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride

Cat. No.: B2699486
CAS No.: 1445951-25-6
M. Wt: 228.68
InChI Key: XULLLZTYFIBXSB-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride is a heterocyclic compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a fused pyridine and azepine ring system, making it a valuable scaffold for drug development.

Mechanism of Action

Target of Action

The primary target of the compound 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride is the chemokine CC receptor subtype 2 (CCR2) . This receptor has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .

Mode of Action

The compound this compound interacts with its target, the CCR2 receptor, as an antagonist . This means it binds to the receptor and blocks its activation, preventing the downstream effects of CCR2 activation .

Biochemical Pathways

The interaction of this compound with the CCR2 receptor affects the biochemical pathways associated with this receptor . The CCR2 receptor is involved in the recruitment of monocytes to sites of inflammation, and its antagonism can therefore have anti-inflammatory effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of the CCR2 receptor, which can lead to reduced inflammation and other effects depending on the specific disease context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic variations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, such as a substituted pyridine, the cyclization reaction is initiated to form the azepine ring. This can be achieved through intramolecular cyclization using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and achieve the tetrahydro form. Catalysts such as palladium on carbon (Pd/C) are commonly used under hydrogen gas (H₂) atmosphere.

    Carboxylation: Introduction of the carboxylic acid group is done through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: SOCl₂, PBr₃

Major Products Formed

    Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent and conditions.

    Reduced Derivatives: Reduced forms with altered functional groups.

    Substituted Derivatives: Halogenated compounds and other substituted products.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, given its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-2-ol
  • 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-4-carboxylic acid

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 3-position. This structural feature imparts distinct chemical properties and biological activities, differentiating it from other similar compounds.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-5-7-1-3-11-4-2-9(7)12-6-8;/h5-6,11H,1-4H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULLLZTYFIBXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=C(C=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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